Tepotinib Hydrochloride is classified as a small-molecule tyrosine kinase inhibitor. It was developed as part of a broader effort to create targeted therapies for cancers that exhibit MET dysregulation. The compound is produced through synthetic methods and is available in tablet form for oral administration, specifically in a formulation that includes 250 mg of tepotinib hydrochloride hydrate, equivalent to 225 mg of the active substance .
The synthesis of Tepotinib involves several chemical reactions, primarily focusing on the formation of its core structure through a series of coupling and cyclization reactions. Key steps include:
These synthetic pathways highlight the complexity involved in developing tepotinib and its derivatives, emphasizing the need for precise control over reaction conditions to achieve high yields and purity.
The molecular structure of Tepotinib Hydrochloride can be described by its unique chemical formula , with a molecular weight of approximately 405.92 g/mol. The compound features multiple functional groups including a pyrimidine ring, which plays a critical role in its interaction with the MET receptor.
The crystal structure analysis reveals that tepotinib adopts a specific binding conformation that facilitates π-stacking interactions with key residues in the MET protein, enhancing its potency as an inhibitor .
Tepotinib Hydrochloride primarily functions through competitive inhibition of the MET kinase activity. The key reactions include:
The mechanism by which Tepotinib exerts its therapeutic effects involves several key processes:
Tepotinib Hydrochloride is primarily utilized in oncology for treating patients with non-small cell lung cancer harboring specific MET alterations. Its applications include:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0